molecular formula C2H3FN2O5 B101770 2-Fluoro-2,2-dinitroethanol CAS No. 17003-75-7

2-Fluoro-2,2-dinitroethanol

Cat. No.: B101770
CAS No.: 17003-75-7
M. Wt: 154.05 g/mol
InChI Key: DKSPPEUUPARRFY-UHFFFAOYSA-N
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Description

2-Fluoro-2,2-dinitroethanol is an organic compound with the molecular formula C₂H₃FN₂O₅ It is a colorless liquid known for its strong irritant odor and high reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Fluoro-2,2-dinitroethanol involves the hydrolysis of bis(2-fluoro-2,2-dinitroethyl) formal. This process typically requires heating the mixture at 130 degrees Celsius for five to eight hours, followed by distillation to isolate the fluoroalcohol . Another method involves using barbituric acid as a raw material, with concentrated sulfuric acid and fuming nitric acid as nitrating agents. This process includes nitration and hydrolysis steps to obtain gem-dinitroacetylurea, which is further hydrolyzed to produce this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2,2-dinitroethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium carbonate under mild conditions.

Major Products: The major products formed from these reactions include various nitro derivatives, esters, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-2,2-dinitroethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-2,2-dinitroethanol involves its high reactivity due to the presence of both fluorine and nitro groups. These functional groups make it a strong electrophile, capable of undergoing various chemical transformations. The molecular targets and pathways involved in its reactions are primarily related to its ability to participate in nucleophilic substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-2,2-dinitroethanol is unique due to the combination of fluorine and nitro groups, which impart high reactivity and make it suitable for specialized applications in chemistry and industry. Its ability to undergo a wide range of chemical reactions makes it a valuable compound for research and development.

Properties

IUPAC Name

2-fluoro-2,2-dinitroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3FN2O5/c3-2(1-6,4(7)8)5(9)10/h6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSPPEUUPARRFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C([N+](=O)[O-])([N+](=O)[O-])F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066141
Record name Ethanol, 2-fluoro-2,2-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17003-75-7
Record name 2-Fluoro-2,2-dinitroethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17003-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-fluoro-2,2-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017003757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-fluoro-2,2-dinitro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-fluoro-2,2-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-2,2-dinitroethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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